
5-Phenyl-2-thioxoimidazolidin-4-one IUPAC
name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
5-Phenyl-2-thioxoimidazolidin-4-

one

Cat. No.: B3147474 Get Quote

An In-Depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

IUPAC Name
The correct IUPAC name for 5-Phenyl-2-thioxoimidazolidin-4-one is 5-phenyl-2-

sulfanylideneimidazolidin-4-one[1][2].

Introduction
5-Phenyl-2-thioxoimidazolidin-4-one, also commonly known as 5-phenyl-2-thiohydantoin,

belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of

significant interest in medicinal and agricultural chemistry due to the wide array of biological

activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral,

anticonvulsant, and herbicidal properties[3][4][5][6]. The versatility of the 2-thioxoimidazolidin-4-

one core allows for substitutions at various positions, leading to a large chemical space for the

development of novel therapeutic and agrochemical agents. This guide provides a

comprehensive overview of the synthesis, properties, and biological activities of 5-Phenyl-2-
thioxoimidazolidin-4-one and its derivatives, intended for researchers and professionals in

drug development.
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The fundamental physicochemical properties of 5-Phenyl-2-thioxoimidazolidin-4-one are

summarized below. These computed properties provide insights into the molecule's behavior in

biological systems.

Property Value Reference

Molecular Formula C₉H₈N₂OS [1]

Molecular Weight 192.24 g/mol [1]

XLogP3 1.1 [1]

Hydrogen Bond Donor Count 2 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 1 [1]

Exact Mass 192.03573406 Da [1]

Topological Polar Surface Area 73.2 Å² [1]

Heavy Atom Count 13 [1]

Synthesis
The synthesis of 5-aryl-2-thioxoimidazolidin-4-ones can be achieved through several

established routes. A common and effective method is the condensation reaction between an

appropriate α-ketoaldehyde (or its hydrate) and thiourea.

General Synthetic Workflow
Below is a generalized workflow for the synthesis of 5-phenyl-2-thioxoimidazolidin-4-one.
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Caption: General workflow for the synthesis of 5-Phenyl-2-thioxoimidazolidin-4-one.

Experimental Protocol: Synthesis from Phenylglyoxal
Hydrate
This protocol is a generalized procedure based on the condensation of arylglyoxal hydrates

with thiourea[7].

Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal hydrate and a molar

equivalent of thiourea in an acidic solvent, such as acetic acid.

Heating: Heat the reaction mixture to 100°C with constant stirring.

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the

mixture into cold water to precipitate the crude product.

Purification: Filter the solid precipitate, wash it with water, and then dry it. The crude product

can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 5-
phenyl-2-thioxoimidazolidin-4-one[7].

Biological and Pharmacological Activities
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The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore, and its derivatives have

demonstrated a broad spectrum of biological activities.

Anticancer Activity
Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents

against various cancer cell lines[3][8].

Hepatocellular Carcinoma (HepG-2): Certain derivatives have exhibited potent cytotoxic

effects against HepG-2 cells. For instance, one study reported a derivative with an IC₅₀ value

of 0.017 µM[9]. The mechanism of action was found to involve the induction of apoptosis and

cell cycle arrest at the G2/M phase[9].

Breast Cancer (MCF-7): Promising activity has also been observed against breast cancer

cell lines. A study highlighted a derivative with an IC₅₀ of 3.98 µg/mL against MCF-7 cells[3].

Colon Cancer (HCT-116): Some derivatives have been shown to suppress the growth of

colorectal carcinoma cells[8].

Quantitative Anticancer Activity Data

Compound Class Cell Line IC₅₀ Value Reference

2-Thioxoimidazolidin-

4-one derivative
HepG-2 0.017 µM [9]

2-Thioxoimidazolidin-

4-one derivative
MCF-7 3.98 µg/mL [3]

2-Thioxoimidazolidin-

4-one analog
HepG-2 2.33 µg/mL [8]

Signaling Pathway: PI3K/AKT Inhibition
The anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the

inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival,

proliferation, and growth. Its inhibition leads to the activation of pro-apoptotic proteins and cell

cycle arrest[9][10].
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Caption: Inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity
The 2-thioxoimidazolidin-4-one core is also present in compounds with notable antibacterial

and antifungal properties. Studies have demonstrated the efficacy of these derivatives against

various pathogenic microbes.

Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus,

Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria[11][12]. Some
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compounds have shown significant antibiofilm and antihemagglutination effects against

virulent strains of S. aureus[12].

Antifungal: Antifungal activity has been observed against species such as Candida

albicans[11].

Other Activities
Herbicidal Activity: Certain esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have

been synthesized and shown to possess good herbicidal activity against various plant

species[5].

Perforin Inhibition: 5-Arylidene-2-thioxoimidazolidin-4-ones have been investigated as

inhibitors of perforin, a cytolytic protein expressed by lymphocytes, suggesting potential

applications in modulating immune responses[13].

Key Experimental Methodologies
The evaluation of the biological activity of 5-Phenyl-2-thioxoimidazolidin-4-one derivatives

involves a range of standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound

on cancer cell lines.

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates and allow them to

adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

incubate for a specified period (e.g., 24-72 hours).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the

yellow MTT to purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g.,

570 nm) using a microplate reader. The absorbance is proportional to the number of viable

cells.

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the

concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the cell cycle progression of a

cell population.

Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for a

set duration.

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered

saline (PBS).

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the

presence of RNase to remove RNA.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The

fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each

phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth
Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound

against various microorganisms.

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter

plate containing a suitable broth medium.
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Inoculation: Inoculate each well with a standardized suspension of the target microorganism

(e.g., S. aureus).

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

MIC Determination: The MIC is defined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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